3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Overview
Description
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound with the molecular formula C12H13N3O2. It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Scientific Research Applications
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescent dyes and sensors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .
Mechanism of Action
The mechanism of action of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(1,2,4-Oxadiazol-5-yl)aniline
- 3-(1,2,4-Oxadiazol-5-yl)aniline
- 4-(1,2,4-Oxadiazol-5-yl)aniline
Comparison: Compared to these similar compounds, 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of the oxolan-3-yl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes .
Properties
IUPAC Name |
3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-10-3-1-2-8(6-10)11-14-12(17-15-11)9-4-5-16-7-9/h1-3,6,9H,4-5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULASBAAAEZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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